molecular formula C14H16O3 B15358305 Ethyl 4-(2-cyclopropylacetyl)benzoate

Ethyl 4-(2-cyclopropylacetyl)benzoate

Cat. No.: B15358305
M. Wt: 232.27 g/mol
InChI Key: IALZKFJYBSJABZ-UHFFFAOYSA-N
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Description

Ethyl 4-(2-cyclopropylacetyl)benzoate (CAS: 1393125-65-9) is an ester derivative of benzoic acid featuring a cyclopropylacetyl substituent at the para position of the benzene ring. The compound’s structure combines a cyclopropane ring—a highly strained three-membered hydrocarbon system—with an acetyl group, which is further esterified to an ethyl moiety.

Properties

Molecular Formula

C14H16O3

Molecular Weight

232.27 g/mol

IUPAC Name

ethyl 4-(2-cyclopropylacetyl)benzoate

InChI

InChI=1S/C14H16O3/c1-2-17-14(16)12-7-5-11(6-8-12)13(15)9-10-3-4-10/h5-8,10H,2-4,9H2,1H3

InChI Key

IALZKFJYBSJABZ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)C(=O)CC2CC2

Origin of Product

United States

Scientific Research Applications

Ethyl 4-(2-cyclopropylacetyl)benzoate has various applications in scientific research:

  • Chemistry: It serves as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.

  • Biology: The compound is used in biochemical studies to investigate enzyme inhibition and receptor binding.

  • Medicine: It has potential therapeutic applications, including anti-inflammatory and analgesic properties.

  • Industry: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which Ethyl 4-(2-cyclopropylacetyl)benzoate exerts its effects involves its interaction with specific molecular targets and pathways:

  • Molecular Targets: The compound may bind to enzymes or receptors, modulating their activity.

  • Pathways: It can influence signaling pathways related to inflammation, pain, and other physiological processes.

Comparison with Similar Compounds

Ethyl 4-(5-Isopropyl-1,2,4-oxadiazol-3-yl)benzoate

Structure : This analog (CAS: 1166756-84-8) replaces the cyclopropylacetyl group with a 5-isopropyl-1,2,4-oxadiazole ring. Its molecular formula is C₁₄H₁₆N₂O₃ , with a molar mass of 260.29 g/mol .
Key Differences :

  • Applications : Oxadiazoles are often explored in drug design for their metabolic stability and bioactivity. The isopropyl group may improve lipophilicity, contrasting with the cyclopropane ring’s strain-driven reactivity .

Ethyl 4-(dimethylamino)benzoate

Key Differences:

  • Reactivity: In resin chemistry, the dimethylamino group acts as a co-initiator, demonstrating higher reactivity (e.g., degree of conversion in polymerization) compared to methacrylate-based analogs.
  • Physical Properties: Resins with dimethylamino-substituted benzoates exhibit superior mechanical properties, attributed to stronger intermolecular interactions. Cyclopropylacetyl’s non-polar nature might reduce compatibility in polar polymer systems .

Ethyl 4-(5-allyl-6-methyl-2-phenylpyrimidin-4-yl-amino)benzoate

Structure: This pyrimidine derivative (C₂₃H₂₃N₃O₂) includes a fused pyrimidine ring system linked via an amino group to the benzoate ester . Key Differences:

  • Crystallography: The pyrimidine ring induces planarity in the crystal lattice (dihedral angles <10° between aromatic systems), whereas the cyclopropylacetyl group’s non-planar structure could disrupt crystallinity, affecting solubility and melting points.
  • Bioactivity: Pyrimidine derivatives are known for phosphodiesterase-4 inhibition. The cyclopropane’s strain might mimic steric hindrance in enzyme binding, but its electron-rich acetyl group could alter electronic interactions compared to pyrimidine’s heteroaromatic system .

Ethyl 4-(2-butylcyclopropyl)butanoate

Structure: This analog (CAS: 832740-02-0) contains a butyl-substituted cyclopropane fused to a butanoate chain. Its molecular formula is C₁₃H₂₄O₂ (molar mass: 212.33 g/mol) . Key Differences:

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